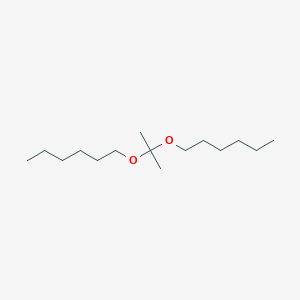
1-(2-Hexoxypropan-2-yloxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hexoxypropan-2-yloxy)hexane is an organic compound with the molecular formula C15H32O2. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two hexane chains connected by an oxygen bridge.
Preparation Methods
The synthesis of 1-(2-Hexoxypropan-2-yloxy)hexane typically involves the reaction of hexanol with propylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Hexoxypropan-2-yloxy)hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen bridge can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
1-(2-Hexoxypropan-2-yloxy)hexane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of lipid membranes and their interactions with proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is employed in the production of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Hexoxypropan-2-yloxy)hexane involves its interaction with lipid membranes. The compound can insert itself into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include lipid molecules and membrane proteins, and the pathways involved are related to membrane dynamics and signal transduction.
Comparison with Similar Compounds
1-(2-Hexoxypropan-2-yloxy)hexane can be compared with other similar compounds such as:
1,6-Hexanediol: This compound has two hydroxyl groups and is used in the production of polyurethanes and polyesters.
Hexane-1,6-diol: Similar to 1,6-hexanediol, it is used in the synthesis of various polymers and as a crosslinking agent.
1,6-Bis(prop-2-yn-1-yloxy)hexane: This compound has two propynyl groups and is used in the synthesis of specialty chemicals.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
92867-44-2 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
1-(2-hexoxypropan-2-yloxy)hexane |
InChI |
InChI=1S/C15H32O2/c1-5-7-9-11-13-16-15(3,4)17-14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI Key |
YJFSRNMEVMPSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(C)(C)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


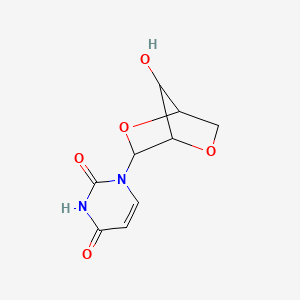

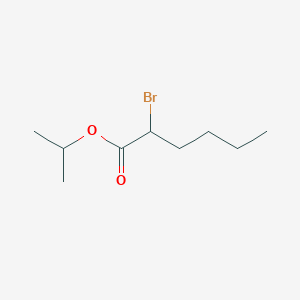

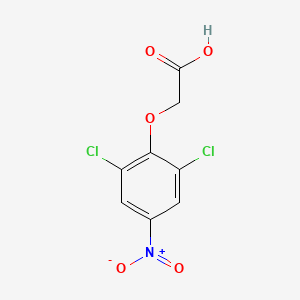
![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)
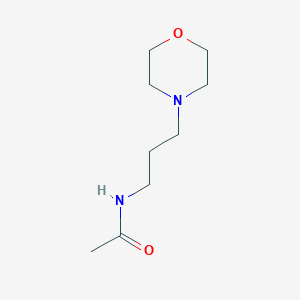
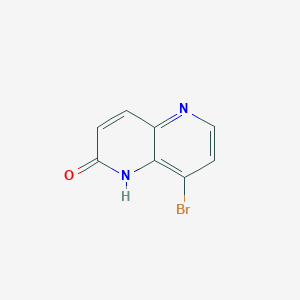


![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
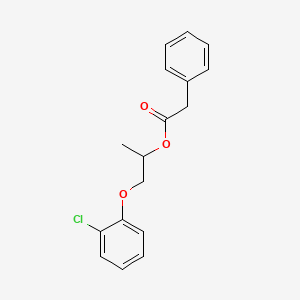
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
